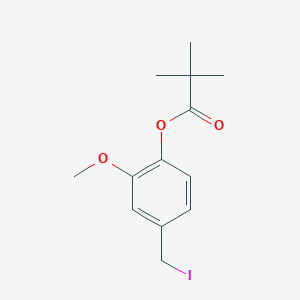
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane is a chemical compound with the molecular formula C30H33NO3Sn. It is a member of the organotin family, which are compounds containing tin atoms bonded to organic groups. This compound is characterized by the presence of a nitrophenoxy group and three 2-phenylpropan-2-yl groups attached to a central tin atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane typically involves the reaction of 4-nitrophenol with tris(2-phenylpropan-2-yl)tin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and nitrophenol derivatives.
Reduction: Aminophenoxy derivatives.
Substitution: Various substituted stannane compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of (4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Nitrophenoxy)tris(2-methylpropan-2-yl)stannane
- (4-Nitrophenoxy)tris(2-ethylpropan-2-yl)stannane
- (4-Nitrophenoxy)tris(2-butylpropan-2-yl)stannane
Uniqueness
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane is unique due to the presence of the phenyl groups, which can enhance its stability and reactivity compared to similar compounds with alkyl groups. The nitrophenoxy group also imparts distinct electronic properties, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
922175-48-2 |
|---|---|
Formule moléculaire |
C33H37NO3Sn |
Poids moléculaire |
614.4 g/mol |
Nom IUPAC |
(4-nitrophenoxy)-tris(2-phenylpropan-2-yl)stannane |
InChI |
InChI=1S/3C9H11.C6H5NO3.Sn/c3*1-8(2)9-6-4-3-5-7-9;8-6-3-1-5(2-4-6)7(9)10;/h3*3-7H,1-2H3;1-4,8H;/q;;;;+1/p-1 |
Clé InChI |
ZWLVQUOCYQQMMQ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C1=CC=CC=C1)[Sn](C(C)(C)C2=CC=CC=C2)(C(C)(C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)
![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)
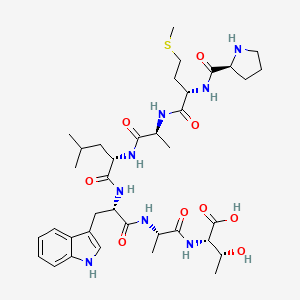
![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)
![[4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol](/img/structure/B14183259.png)
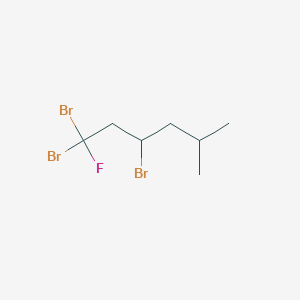
![(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14183273.png)
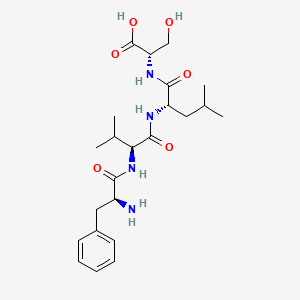
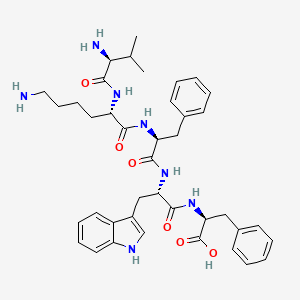
![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)


![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)
